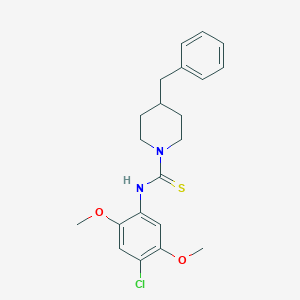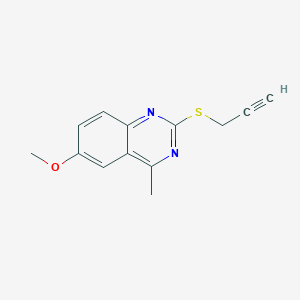
6-METHOXY-4-METHYL-2-(2-PROPYNYLSULFANYL)QUINAZOLINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-METHOXY-4-METHYL-2-(2-PROPYNYLSULFANYL)QUINAZOLINE is a synthetic organic compound with a molecular formula of C13H12N2OS. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHOXY-4-METHYL-2-(2-PROPYNYLSULFANYL)QUINAZOLINE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzamide and 4-methyl-6-methoxyquinazoline.
Formation of Intermediate: The intermediate compound is formed by reacting 2-aminobenzamide with 4-methyl-6-methoxyquinazoline under specific conditions.
Introduction of Prop-2-yn-1-ylsulfanyl Group: The prop-2-yn-1-ylsulfanyl group is introduced through a nucleophilic substitution reaction using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-METHOXY-4-METHYL-2-(2-PROPYNYLSULFANYL)QUINAZOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-ylsulfanyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may result in compounds with different substituents at the prop-2-yn-1-ylsulfanyl position.
Aplicaciones Científicas De Investigación
6-METHOXY-4-METHYL-2-(2-PROPYNYLSULFANYL)QUINAZOLINE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-METHOXY-4-METHYL-2-(2-PROPYNYLSULFANYL)QUINAZOLINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
6-METHOXY-4-METHYL-2-(2-PROPYNYLSULFANYL)QUINAZOLINE is unique due to its specific structural features, such as the presence of the methoxy, methyl, and prop-2-yn-1-ylsulfanyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C13H12N2OS |
|---|---|
Peso molecular |
244.31 g/mol |
Nombre IUPAC |
6-methoxy-4-methyl-2-prop-2-ynylsulfanylquinazoline |
InChI |
InChI=1S/C13H12N2OS/c1-4-7-17-13-14-9(2)11-8-10(16-3)5-6-12(11)15-13/h1,5-6,8H,7H2,2-3H3 |
Clave InChI |
LVTLUJNMWSBIDU-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC2=C1C=C(C=C2)OC)SCC#C |
SMILES canónico |
CC1=C2C=C(C=CC2=NC(=N1)SCC#C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B216452.png)

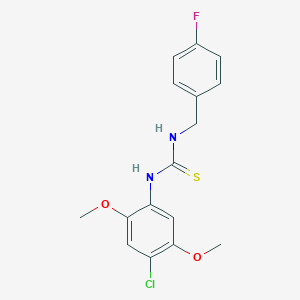
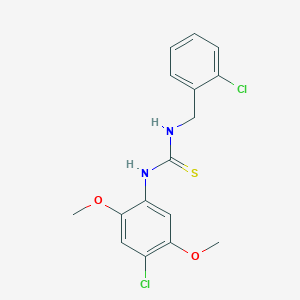
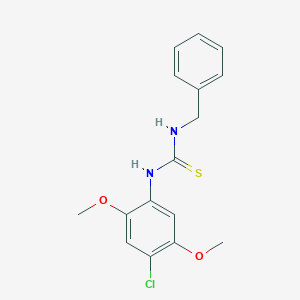
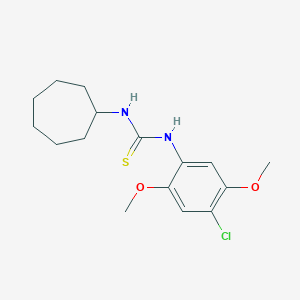

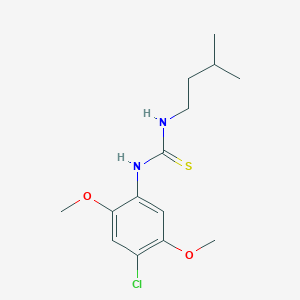
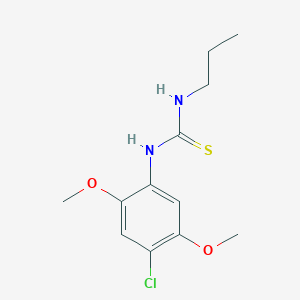
![Ethyl 1-[(2,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216468.png)
![Ethyl 1-[(2,4-dimethoxyanilino)carbothioyl]-4-piperidinecarboxylate](/img/structure/B216469.png)
![Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate](/img/structure/B216470.png)
